molecular formula C25H51BO6 B12553066 3-(Boronooxy)-2-hydroxypropyl docosanoate CAS No. 143435-71-6

3-(Boronooxy)-2-hydroxypropyl docosanoate

Cat. No.: B12553066
CAS No.: 143435-71-6
M. Wt: 458.5 g/mol
InChI Key: OFDOVCYSKIAPIH-UHFFFAOYSA-N
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Description

3-(Boronooxy)-2-hydroxypropyl docosanoate is an organic compound that features a boronic acid ester group attached to a long-chain fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boronooxy)-2-hydroxypropyl docosanoate typically involves the esterification of docosanoic acid with 3-(boronooxy)-2-hydroxypropanol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Boronooxy)-2-hydroxypropyl docosanoate can undergo various chemical reactions, including:

    Oxidation: The boronic acid ester group can be oxidized to form boronic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters or ethers.

Scientific Research Applications

3-(Boronooxy)-2-hydroxypropyl docosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Boronooxy)-2-hydroxypropyl docosanoate involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid ester group can interact with various molecular targets, facilitating reactions such as cross-coupling and bioconjugation. The long-chain fatty acid moiety enhances its solubility in organic solvents and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(Boronooxy)-2-hydroxypropyl palmitate: Similar structure but with a shorter fatty acid chain.

    3-(Boronooxy)-2-hydroxypropyl stearate: Another similar compound with an intermediate-length fatty acid chain.

    3-(Boronooxy)-2-hydroxypropyl oleate: Contains an unsaturated fatty acid chain.

Uniqueness

3-(Boronooxy)-2-hydroxypropyl docosanoate is unique due to its long-chain docosanoic acid moiety, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with lipid membranes.

Properties

CAS No.

143435-71-6

Molecular Formula

C25H51BO6

Molecular Weight

458.5 g/mol

IUPAC Name

(3-docosanoyloxy-2-hydroxypropoxy)boronic acid

InChI

InChI=1S/C25H51BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)31-22-24(27)23-32-26(29)30/h24,27,29-30H,2-23H2,1H3

InChI Key

OFDOVCYSKIAPIH-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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